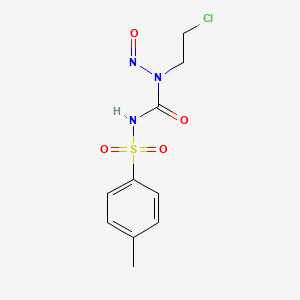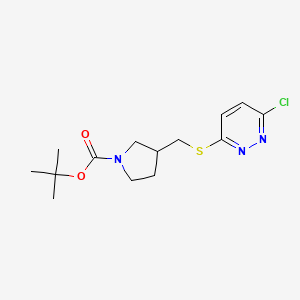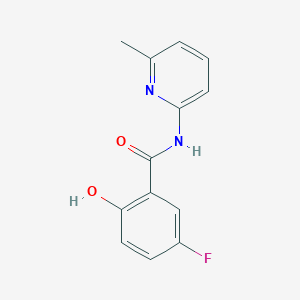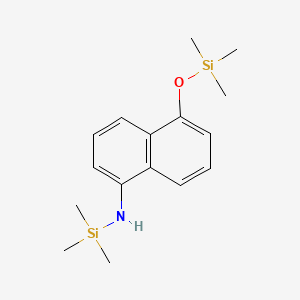
N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine is a chemical compound characterized by the presence of trimethylsilyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine typically involves the reaction of naphthalen-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{Naphthalen-1-amine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.
Scientific Research Applications
N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-trimethylsilyl-5-trimethylsilyloxynaphthalen-2-amine
- N-trimethylsilyl-6-trimethylsilyloxynaphthalen-1-amine
- N-trimethylsilyl-7-trimethylsilyloxynaphthalen-1-amine
Uniqueness
N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine is unique due to its specific structural arrangement of trimethylsilyl groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
33285-82-4 |
|---|---|
Molecular Formula |
C16H25NOSi2 |
Molecular Weight |
303.55 g/mol |
IUPAC Name |
N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine |
InChI |
InChI=1S/C16H25NOSi2/c1-19(2,3)17-15-11-7-10-14-13(15)9-8-12-16(14)18-20(4,5)6/h7-12,17H,1-6H3 |
InChI Key |
LWPJWXGDHPJQGL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=CC=CC2=C1C=CC=C2O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


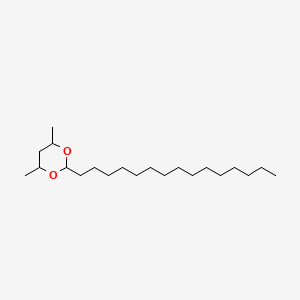
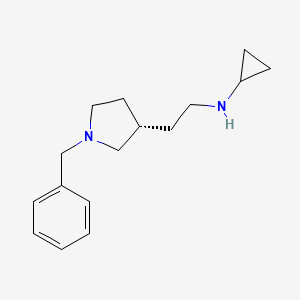
![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)

![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)
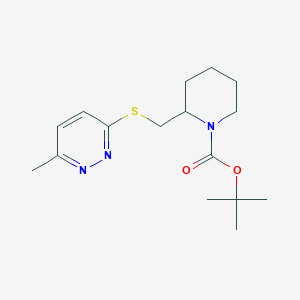
![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
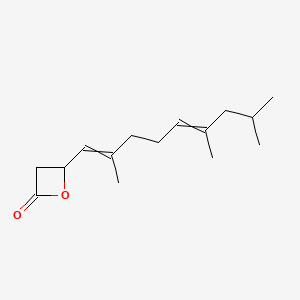
![Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B13963786.png)


